4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
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Description
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15BrN6O3 and its molecular weight is 443.261. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an oxadiazole and a triazole moiety, both of which are common in medicinal chemistry due to their ability to interact with various biological targets. For instance, oxadiazoles are known to exhibit anti-inflammatory, antifungal, and antibacterial activities, while triazoles have been associated with antiviral, antitubercular, and anticancer activities .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, fungal and bacterial growth, and cancer cell proliferation .
Biological Activity
The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (CAS Number: 899999-30-5) is a novel synthetic molecule that incorporates multiple bioactive moieties. Its unique structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H15BrN6O3, with a molecular weight of approximately 443.25 g/mol. The compound features a triazole ring and an oxadiazole moiety, both known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Cytotoxicity : The compound demonstrated cytotoxic effects against several tumor cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. A study reported that similar oxadiazole derivatives had IC50 values ranging from 35.58 µM to 92.4 µM against different cancer types .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in tumor growth such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) . The presence of bromine in the structure may enhance the lipophilicity and cellular uptake of the compound.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Oxadiazole derivatives have been reported to exhibit antibacterial and antifungal activities:
- Antibacterial Effects : Studies have shown that similar compounds can inhibit bacterial growth by targeting bacterial efflux pumps and other pathways critical for bacterial survival .
- Antifungal Properties : The incorporation of oxadiazole rings has been linked to antifungal activity against various strains, indicating a broad spectrum of action.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Structural Feature | Impact on Activity |
---|---|
Presence of Oxadiazole | Enhances anticancer and antimicrobial properties |
Triazole Ring | Contributes to cytotoxicity against cancer cells |
Bromine Substitution | Increases lipophilicity and potential bioactivity |
Dimethoxyphenyl Group | May enhance selectivity toward specific targets |
Case Studies
Several studies have evaluated the biological activity of oxadiazole derivatives similar to our compound:
- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 35.58 µM against HePG-2 liver cancer cells, highlighting the potential for further development .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of oxadiazole compounds, demonstrating significant inhibition against Gram-positive bacteria, which suggests that modifications to our compound could yield effective antimicrobial agents .
Properties
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN6O3/c1-26-12-7-8-14(27-2)13(9-12)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-11(19)6-4-10/h3-9H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDSALPKLSTRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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